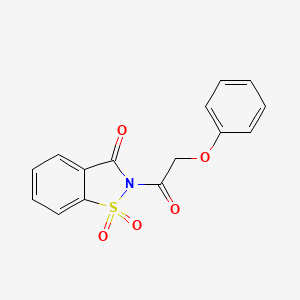

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-2-(2-phenoxyacetyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5S/c17-14(10-21-11-6-2-1-3-7-11)16-15(18)12-8-4-5-9-13(12)22(16,19)20/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCJTBZMVYDDOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367264 | |

| Record name | 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-86-3 | |

| Record name | 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one possess activity against a range of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of certain kinases involved in cancer progression, thereby providing a therapeutic avenue for targeted cancer therapies .

Material Science Applications

Polymer Additives

In material science, 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one has been utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and plastics .

Nucleating Agents

The compound has been evaluated as a nucleating agent in the production of polyesters. Its use can improve the crystallization process during polymer synthesis, leading to enhanced material properties such as clarity and strength .

Environmental Science Applications

Biodegradation Studies

Research has indicated that benzothiazole derivatives can be involved in biodegradation processes. They can serve as model compounds to study the degradation pathways of similar environmental pollutants. Understanding these pathways is crucial for developing strategies to mitigate pollution and enhance bioremediation efforts .

Chemical Sensors

Due to their chemical properties, benzothiazole derivatives are being explored as components in chemical sensors. Their ability to interact with specific analytes can be harnessed for detecting environmental contaminants or biological markers .

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted on various benzothiazole derivatives demonstrated that 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzothiazole Derivative | 32 | S. aureus |

| Benzothiazole Derivative | 64 | E. coli |

Case Study 2: Polymer Enhancement

In a polymer study, the addition of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one to polyethylene terephthalate (PET) was shown to improve thermal stability by increasing the glass transition temperature (Tg) by approximately 10°C compared to the control sample without additives.

Mechanism of Action

The mechanism of action of 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or disrupt the function of essential biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of key derivatives is summarized in Table 1:

Key Reactivity Differences :

- The phenoxyacetyl group introduces steric hindrance, slowing hydrolysis compared to smaller substituents (e.g., methyl) .

- Electron-withdrawing groups (e.g., phenoxyacetyl) enhance stability but reduce nucleophilic reactivity at the 3-position compared to alkyl-substituted analogues .

Crystallographic and Structural Analysis

- Target Compound: Likely exhibits non-planar geometry due to steric interactions between the phenoxyacetyl group and the benzothiazole core, similar to 2-(3-chlorophenyl)-2-oxoethyl derivatives .

- 2-Methyl Derivative : Displays planar benzothiazole moieties stabilized by intramolecular C–H···O interactions .

- Silver Complexes : Derivatives like 2-[Ag(PPh₃)₂]-benzisothiazol-3(2H)-one 1,1-dioxide adopt trigonal planar coordination, highlighting the sulfone’s role in metal binding .

Thermal and Solubility Properties

- Thermal Stability: Phenoxyacetyl-substituted derivatives decompose at higher temperatures (>250°C) than methyl or heptyl analogues, attributed to stronger π-π stacking .

- Solubility: The phenoxyacetyl group reduces aqueous solubility compared to polar substituents (e.g., sodium saccharin derivatives) but enhances lipid membrane permeability .

Biological Activity

2-(Phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide, commonly referred to as benzisothiazol-3-one derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and has been studied for its antimicrobial properties.

- Molecular Formula : C₁₅H₁₁NO₄S

- Molecular Weight : 301.317 g/mol

- CAS Number : 15246-95-4

Research indicates that derivatives of 1,2-benzisothiazol-3(2H)-one, including the compound , act primarily as enzyme inhibitors. A notable study identified that compounds derived from this class exhibited significant inhibition of human mast cell tryptase, with varying potency based on structural modifications. For instance, one derivative demonstrated an IC50 value of 0.064 µM, indicating strong enzyme inhibition activity .

Enzyme Inhibition

- Mast Cell Tryptase Inhibition :

Antimicrobial Activity

- Antibacterial Properties :

Study on Mast Cell Tryptase Inhibition

In a study focusing on the enzymatic inhibition properties of benzisothiazol derivatives, researchers synthesized a series of compounds and evaluated their inhibitory effects on human mast cell tryptase. The findings revealed that structural modifications could enhance inhibitory potency significantly:

- Compound 7b : IC50 = 0.85 µM

- Compound 7d : IC50 = 0.10 µM (8-fold more potent than 7b)

- Compound 7n : IC50 = 0.064 µM (most potent) .

Antimicrobial Efficacy Assessment

Another study assessed the antibacterial activity of various benzisothiazol derivatives against clinical isolates:

- Several compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

- The structure-activity relationship (SAR) analysis suggested that specific functional groups were crucial for enhancing antimicrobial activity .

Toxicology and Safety Profile

Benzisothiazol derivatives have been classified under various hazard categories:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(phenoxyacetyl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Core Synthesis : React sodium saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt) with phenoxyacetyl chloride in anhydrous dimethylformamide (DMF) under nitrogen. Monitor progress via TLC .

- Optimization : Adjust molar ratios (e.g., 1:1.2 saccharin:acylating agent), temperature (50–70°C), and reaction time (3–6 hours). Post-reaction, precipitate the product using ice-water and purify via recrystallization (chlorform-methanol, 3:1) .

- Yield Enhancement : Use ultrasonic irradiation or microwave-assisted methods to accelerate ring expansion or rearrangement steps, as demonstrated in analogous benzothiazine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Key Techniques :

- X-ray Crystallography : Resolve bond lengths, angles, and non-classical hydrogen bonds (e.g., C–H⋯O). Use SHELX programs (SHELXL for refinement, SHELXS for solution) with Mo-Kα radiation (λ = 0.71073 Å). Example: Dihedral angles between benzothiazole and phenoxyacetyl groups range 54–67°, depending on substituents .

- NMR/FTIR : Confirm functional groups (e.g., carbonyl C=O at ~1700 cm⁻¹ in IR; aromatic protons at δ 7.2–8.3 ppm in ¹H NMR) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak for C₁₅H₁₁NO₄S: calculated 325.04, observed 325.2) .

Advanced Research Questions

Q. How do substituents on the phenoxyacetyl group influence bioactivity, and what methodologies establish structure-activity relationships (SAR)?

- SAR Strategies :

- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., -Cl) or donating (e.g., -OCH₃) groups. Test COX-2 inhibition or analgesic activity in vitro .

- Crystallographic Correlation : Compare dihedral angles (e.g., 67.85° for 3-methoxyphenyl vs. 74.43° for 3-chlorophenyl derivatives) to steric/electronic effects on binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like human leukocyte elastase (HLE). Validate with IC₅₀ assays .

Q. What challenges arise in resolving weak non-classical hydrogen bonds, and how are they addressed during refinement?

- Refinement Protocols :

- Weak Interactions : Identify bifurcated C–H⋯O bonds (e.g., R₂²(10) motifs) using SHELXL with high-resolution data (R < 0.05). Constraints: Fix H-atom positions with riding models (Uiso = 1.2Ueq of parent C) .

- Data Quality : Collect data at low temperature (173 K) to minimize thermal motion artifacts. Use multi-scan absorption correction (SORTAV) .

Q. How can computational methods predict reactivity and biological interactions, and what are their limitations?

- Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbon reactivity) .

- MD Simulations : Study solvation effects (e.g., water/DMSO) on conformational stability. Limitations: Force fields may underestimate non-covalent interactions in crystal environments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported dihedral angles between benzothiazole and substituent groups?

- Analysis Framework :

- Crystal Packing Effects : Compare lattice parameters (e.g., P21/n vs. P1 space groups) influencing torsional strain. Example: 54.43° in P21/n vs. 67.85° in P1 .

- Measurement Variability : Cross-validate angles using multiple software (e.g., SHELXL vs. OLEX2). Ensure data-to-parameter ratios >15 to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.